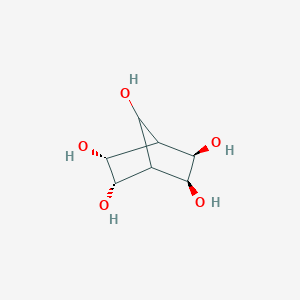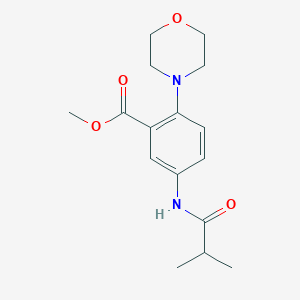
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate, also known as MIBB, is a chemical compound that belongs to the class of benzoic acid derivatives. It has been widely studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to have a number of biochemical and physiological effects. In cancer cells, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In bacteria and fungi, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to disrupt the cell membrane, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for a wide range of experiments. Additionally, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to have low toxicity, which makes it safe to handle in the lab. However, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate. One potential direction is the development of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate-based fluorescent probes for imaging biological systems. Another potential direction is the synthesis of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate derivatives with improved water solubility and longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate and its potential use in cancer therapy and antibiotic development.
Conclusion:
In conclusion, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method is simple and efficient, and it has been shown to have antiproliferative, antimicrobial, and antifungal properties. While Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate, including the development of fluorescent probes and the synthesis of derivatives with improved properties.
Synthesemethoden
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate. This method has been optimized to produce high yields of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate with high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has also been shown to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics. Additionally, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
Produktname |
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate |
|---|---|
Molekularformel |
C16H22N2O4 |
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
methyl 5-(2-methylpropanoylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C16H22N2O4/c1-11(2)15(19)17-12-4-5-14(13(10-12)16(20)21-3)18-6-8-22-9-7-18/h4-5,10-11H,6-9H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
YYFOXIMENSJXTJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)
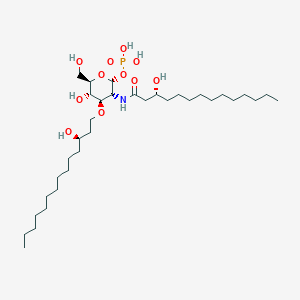
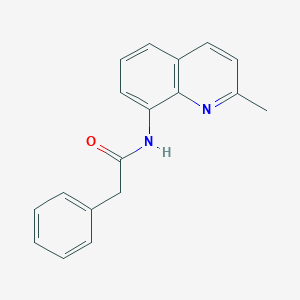

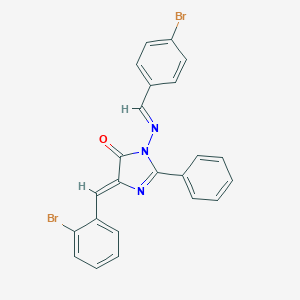
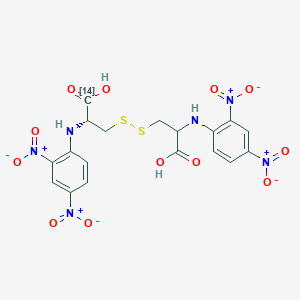
![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
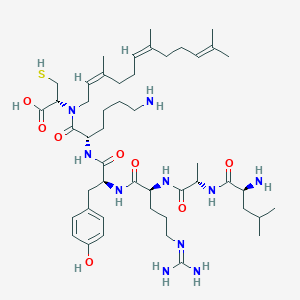
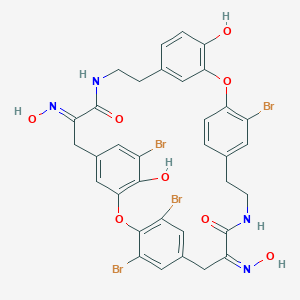
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
